![molecular formula C19H16O3 B5683662 4-{[(2Z)-1-OXO-1,2,3,4-TETRAHYDRONAPHTHALEN-2-YLIDENE]METHYL}PHENYL ACETATE](/img/structure/B5683662.png)
4-{[(2Z)-1-OXO-1,2,3,4-TETRAHYDRONAPHTHALEN-2-YLIDENE]METHYL}PHENYL ACETATE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-{[(2Z)-1-Oxo-1,2,3,4-tetrahydronaphthalen-2-ylidene]methyl}phenyl acetate is an organic compound with a complex structure that includes a naphthalene ring, a phenyl group, and an acetate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[(2Z)-1-Oxo-1,2,3,4-tetrahydronaphthalen-2-ylidene]methyl}phenyl acetate typically involves multiple steps, starting from readily available precursors. One common method involves the condensation of 1-tetralone with benzaldehyde under basic conditions to form the intermediate 2-(benzylidene)-1-tetralone. This intermediate is then subjected to acetylation using acetic anhydride in the presence of a catalyst such as pyridine to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
4-{[(2Z)-1-Oxo-1,2,3,4-tetrahydronaphthalen-2-ylidene]methyl}phenyl acetate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the carbonyl group to alcohols.
Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can be used to replace the acetate group under basic or acidic conditions.
Major Products
Oxidation: Yields ketones or carboxylic acids.
Reduction: Produces alcohols.
Substitution: Results in various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-{[(2Z)-1-Oxo-1,2,3,4-tetrahydronaphthalen-2-ylidene]methyl}phenyl acetate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 4-{[(2Z)-1-Oxo-1,2,3,4-tetrahydronaphthalen-2-ylidene]methyl}phenyl acetate exerts its effects involves interactions with various molecular targets. The compound can bind to specific enzymes or receptors, modulating their activity and leading to downstream effects. For example, it may inhibit certain enzymes involved in metabolic pathways, thereby altering cellular processes.
Comparison with Similar Compounds
Similar Compounds
4-Methoxyphenethylamine: Another compound with a phenyl group and similar structural features.
Cephalexin: An antibiotic with a different core structure but similar functional groups.
Uniqueness
4-{[(2Z)-1-Oxo-1,2,3,4-tetrahydronaphthalen-2-ylidene]methyl}phenyl acetate is unique due to its combination of a naphthalene ring and an acetate ester, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
[4-[(Z)-(1-oxo-3,4-dihydronaphthalen-2-ylidene)methyl]phenyl] acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16O3/c1-13(20)22-17-10-6-14(7-11-17)12-16-9-8-15-4-2-3-5-18(15)19(16)21/h2-7,10-12H,8-9H2,1H3/b16-12- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFJGCFGXTCAJNK-VBKFSLOCSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=CC=C(C=C1)C=C2CCC3=CC=CC=C3C2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)OC1=CC=C(C=C1)/C=C\2/CCC3=CC=CC=C3C2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-[2-(1H-indol-1-yl)ethyl]-N-methyl-2-(3-methyl-2-oxopyrrolidin-1-yl)acetamide](/img/structure/B5683597.png)
![N-{1-[2-(diethylamino)ethyl]-1H-benzimidazol-2-yl}propanamide](/img/structure/B5683604.png)
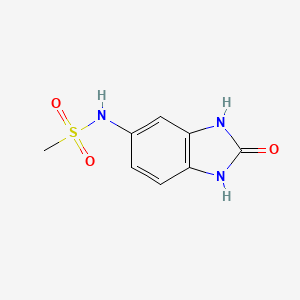
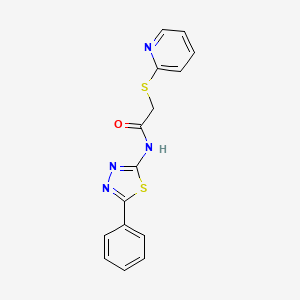
![(2R,3S)-3-amino-4-oxo-4-{4-[1-(2-pyridinylmethyl)-1H-imidazol-2-yl]-1-piperidinyl}-2-butanol dihydrochloride](/img/structure/B5683611.png)
![7-(2-methoxyethyl)-2-[2-(phenylsulfonyl)ethyl]-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B5683616.png)
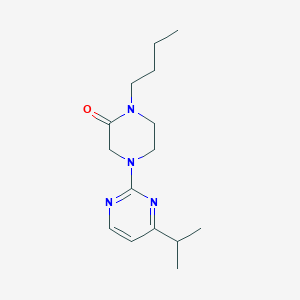
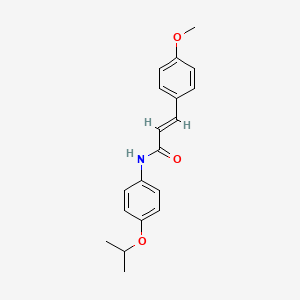
![3-[2-oxo-2-(2-oxo-3-phenyl-1,8-diazaspiro[4.5]dec-8-yl)ethyl]-2,4-imidazolidinedione](/img/structure/B5683640.png)
![2-[(4,6-Diethoxy-1,3,5-triazin-2-yl)amino]-2-methylpropan-1-ol](/img/structure/B5683641.png)
![{3-(3-methyl-2-buten-1-yl)-1-[3-(1,3,5-trimethyl-1H-pyrazol-4-yl)propanoyl]-3-piperidinyl}methanol](/img/structure/B5683645.png)

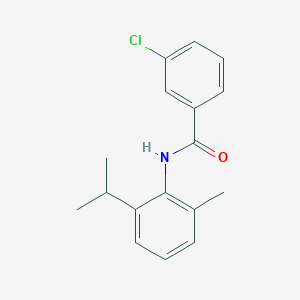
![2-methoxy-N-({5-[(4-methyl-1H-imidazol-2-yl)methyl]-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-yl}methyl)acetamide](/img/structure/B5683674.png)
